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Compound of Interest

Compound Name: Penta-2,4-diene-1-thiol

Cat. No.: B15469491

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Penta-2,4-diene-1-thiol, a
conjugated diene thiol with potential applications in organic synthesis and drug development.
This document details its chemical properties, outlines a plausible synthetic pathway with
detailed experimental protocols, and discusses its expected spectroscopic characteristics and

reactivity.

Chemical Identity and Properties

Penta-2,4-diene-1-thiol is an organic compound featuring a five-carbon chain with conjugated
double bonds at the 2 and 4 positions and a thiol functional group at the 1 position. Its structure
allows for various chemical transformations, making it a potentially valuable building block in
the synthesis of more complex molecules.

Table 1: Chemical and Physical Properties of Penta-2,4-diene-1-thiol
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Property Value Source
IUPAC Name Penta-2,4-diene-1-thiol -
Molecular Formula CsHsS [1]
Molecular Weight 100.18 g/mol [1]

CAS Number 55317-82-3 [1]
Canonical SMILES C=CcC=CCs [1]

InChl=1S/C5H8S/c1-2-3-4-5

InChl [1]
6/h2-4,6H,1,5H2
KDECOTMMYYWXMT-

InChlKey [1]
UHFFFAOYSA-N

Boiling Point Data not available -

Melting Point Data not available -

Solubility Data not available -

Proposed Synthesis

A direct, reported synthesis for Penta-2,4-diene-1-thiol is not readily available in the current
literature. However, a plausible and efficient two-step synthetic route can be proposed based
on established chemical transformations. The synthesis commences with the formation of the
corresponding alcohol, (Z2)-Penta-2,4-dien-1-ol, followed by its conversion to the target thiol.
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Step 1: Synthesis of (Z)-Penta-2,4-dien-1-ol

Ph2P(O)Me
Acylation Drets=Atderwit u
Horner-Wittig Intermediate

Retro-Diels-Alder

Diels-Alder Adduct (2)-Penta-2,4-dien-1-ol

Thionation

Step 2: Conversion to Penta-2,4-diene-1-thigl
A

Lawesson's Reagent Penta-2,4-diene-1-thiol

Click to download full resolution via product page

Proposed two-step synthesis of Penta-2,4-diene-1-thiol.

Experimental Protocol: Synthesis of (Z)-Penta-2,4-dien-
1-ol

This procedure is adapted from the stereochemically controlled Horner-Wittig reaction for the
synthesis of (Z)-penta-2,4-dien-1-ol.[2][3]

Acylation: React Ph2P(O)Me with a suitable lactone (e.g., y-butyrolactone) to form the
Horner-Wittig intermediate. The reaction is typically carried out in an anhydrous aprotic
solvent such as tetrahydrofuran (THF) at low temperatures (e.g., -78 °C) using a strong base
like n-butyllithium to deprotonate the phosphine oxide.

Diels-Alder Protection: The resulting Horner-Wittig intermediate, which contains a Z-double
bond, is protected as a Diels-Alder adduct by reacting it with furan. This reaction is generally
performed at or slightly above room temperature.

Retro-Diels-Alder Reaction: The purified Diels-Alder adduct is then subjected to a retro-Diels-
Alder reaction by heating, typically in a high-boiling solvent or under vacuum, to release the
desired (2)-penta-2,4-dien-1-ol.
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Experimental Protocol: Conversion of (Z)-Penta-2,4-
dien-1-ol to Penta-2,4-diene-1-thiol

This protocol is based on the direct conversion of alcohols to thiols using Lawesson's reagent.

[4]

¢ Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux
condenser, dissolve (Z)-Penta-2,4-dien-1-ol in an anhydrous, inert solvent such as toluene or
dichloromethane.

» Addition of Lawesson's Reagent: Add Lawesson's reagent (2,4-bis(4-
methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) to the solutionin a 0.5to 1.0
molar equivalent ratio relative to the alcohol.

o Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the
reaction by thin-layer chromatography (TLC).

o Workup and Purification: Upon completion, cool the reaction mixture to room temperature.
Filter the mixture to remove any solid byproducts. The filtrate is then washed with a saturated
aqueous solution of sodium bicarbonate and brine. The organic layer is dried over anhydrous
magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude
product is then purified by column chromatography on silica gel to yield Penta-2,4-diene-1-
thiol.

Spectroscopic Characterization (Predicted)

As no experimental spectra for Penta-2,4-diene-1-thiol are currently available, the following
predictions are based on the known spectroscopic properties of similar compounds, namely
conjugated dienes and allylic thiols.

'H NMR Spectroscopy

The proton NMR spectrum is expected to be complex due to the various olefinic and allylic
protons.

e -SH Proton: A broad singlet in the region of 1.0-2.0 ppm.
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e -CHz2-SH Protons: A doublet of doublets or a multiplet around 3.0-3.5 ppm.

¢ Olefinic Protons (-CH=CH-CH=CH®:2): A series of complex multiplets in the range of 5.0-6.5
ppm. The terminal vinyl protons will likely show distinct geminal, cis, and trans couplings.

3C NMR Spectroscopy

The carbon NMR spectrum will show five distinct signals.
e -CH2-SH Carbon: A signal in the range of 20-30 ppm.

» Olefinic Carbons: Four signals in the range of 110-140 ppm, characteristic of sp2 hybridized
carbons in a conjugated system.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorptions for the thiol and the conjugated diene
functionalities.

S-H Stretch: A weak absorption band around 2550-2600 cm~1.[5]

e C=C Stretch (conjugated): One or two medium to strong absorption bands in the region of
1600-1650 cm~1.

e =C-H Stretch: Absorption bands above 3000 cm~1.

e C-S Stretch: A weak absorption in the fingerprint region, typically around 600-800 cm~1.

Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak (M*) at m/z = 100. Key
fragmentation patterns would likely involve the loss of the sulfhydryl radical («SH) and cleavage
of the allylic C-C bond. The mass spectrum of allyl mercaptan, a simpler allylic thiol, can be
referenced for potential fragmentation pathways.[6]

Reactivity and Potential Applications

Penta-2,4-diene-1-thiol possesses two reactive functionalities: a conjugated diene system and
a thiol group. This dual reactivity opens up a wide range of potential applications in organic
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synthesis.

Penta-2,4-diene-1-thiol
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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